N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, also known as Bupivacaine or Marcaine, is a local anesthetic drug commonly used in surgeries and pain management1. It is a chemical compound widely used in scientific research and offers immense potential in drug development, as it exhibits unique properties for targeted drug delivery systems2.
Synthesis Analysis
The synthesis of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride is not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to be produced as a product of the normal metabolism of fatty acid oxidation3. In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material4.Molecular Structure Analysis
The molecular structure of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride is not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to bind to specific hydroxyl-carboxylic acid receptors3.Chemical Reactions Analysis
The chemical reactions involving N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to be involved in various metabolic processes3.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as (±)-JWH 073 N-(3-hydroxybutyl) metabolite are known to be crystalline solids5.Scientific Research Applications
Piperidine Derivatives in Anti-acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including a compound related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, to evaluate their anti-acetylcholinesterase (anti-AChE) activity. They discovered that specific modifications to the benzamide and piperidine structures significantly enhanced their inhibitory effect on acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Piperidine Derivatives in Interaction with Receptors
Hay et al. (2006) studied the affinity of 1-Piperidinecarboxamide derivatives for calcitonin gene-related peptide and amylin receptors. Their research indicated the importance of specific structural components in these compounds for receptor interaction, offering insights into their potential therapeutic applications in conditions like migraine (Hay et al., 2006).
Role in Dopamine Receptor-Selective Compounds
Mason et al. (2010) explored the pharmacokinetics and brain uptake of dopamine D3 receptor-selective compounds, including those structurally related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride. Their findings contribute to understanding the transport, metabolism, and potential applications of such compounds in treating substance abuse (Mason et al., 2010).
Piperidine Amides in Insecticidal Activity
Christodoulopoulou et al. (2005) isolated piperidine amides from Otanthus maritimus and assessed their insecticidal properties. The results of their study suggest potential applications of these compounds, including derivatives of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, in pest control (Christodoulopoulou et al., 2005).
Safety And Hazards
The safety and hazards of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to have various safety considerations6.
Future Directions
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride shows promising potential in drug development due to its unique properties for targeted drug delivery systems2. Further research and clinical studies are needed to fully understand its diverse biological manifestations and to determine to what extent they should be medically introduced4.
properties
IUPAC Name |
N-(3-hydroxybutyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(13)5-7-12-10(14)9-4-2-3-6-11-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVREZFCMKSXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.